REACTION_CXSMILES
|
[C:1]([N:8]1[CH2:13][CH2:12][CH2:11][CH2:10][C:9]1=O)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].S([O-])([O-])(=O)=O.[Na+].[Na+].[NH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].C(=O)(O)[O-].[Na+]>C(O)(=O)C>[C:4]([O:3][C:1]([N:8]1[CH2:13][CH2:12][CH:11]([NH:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[CH2:10][CH2:9]1)=[O:2])([CH3:7])([CH3:6])[CH3:5] |f:1.2.3,5.6,7.8|
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Name
|
|
Quantity
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1.53 g
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Type
|
reactant
|
Smiles
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C(=O)(OC(C)(C)C)N1C(CCCC1)=O
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Name
|
|
Quantity
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13.4 g
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Type
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reactant
|
Smiles
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S(=O)(=O)([O-])[O-].[Na+].[Na+]
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Name
|
|
Quantity
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0.78 mL
|
Type
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reactant
|
Smiles
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NC1=CC=CC=C1
|
Name
|
|
Quantity
|
28 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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8.2 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
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Name
|
|
Quantity
|
45 g
|
Type
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reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
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Details
|
After 45 min
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Duration
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45 min
|
Type
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ADDITION
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Details
|
the solution was poured onto ice
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Type
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EXTRACTION
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Details
|
The resulting solution was extracted with five portions of CHCl3
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Type
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WASH
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Details
|
the organics were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
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Details
|
purified via flash chromatography (10:1 to 5:1 to 2:1 hexane-EtOAc)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)NC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.703 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |